molecular formula C18H14ClN5 B2424392 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-98-9

1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2424392
CAS RN: 890945-98-9
M. Wt: 335.8
InChI Key: GMJLHGCGDKZYJJ-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of amino-thiophene-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that they exhibit productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues .

Scientific Research Applications

  • Adenosine Receptor Affinity and Synthesis of Analogues : Pyrazolo[3,4-d]pyrimidines, including analogues like 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit affinity for A1 adenosine receptors. These compounds have been synthesized and analyzed for receptor affinity, demonstrating significant activity in binding assays (Harden, Quinn, & Scammells, 1991).

  • Potential Antimicrobial and Anticancer Agents : Novel pyrazole derivatives with pyrazolo[3,4-d]pyrimidine cores have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds showed higher anticancer activity than reference drugs, highlighting their potential in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis of various benzimidazole derivatives, including those related to pyrazolo[3,4-d]pyrimidines. These studies include examining different synthetic pathways and structural characterizations, contributing to the understanding of such heterocyclic compounds (Fikry et al., 2015).

  • Hydrogen Bonding and Crystal Structure : Detailed studies on the hydrogen bonding and crystal structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have been conducted. These studies provide insights into the molecular interactions and structural conformations of these compounds (Trilleras et al., 2008).

  • Synthesis of Novel Derivatives for Biological Applications : Various 1-arylpyrazolo[3,4-d]pyrimidine derivatives have been synthesized, demonstrating potential biological activities. These activities include inhibitory effects on microbial growth and potential therapeutic applications (Liu et al., 2016).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c1-12-5-2-3-8-16(12)23-17-15-10-22-24(18(15)21-11-20-17)14-7-4-6-13(19)9-14/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJLHGCGDKZYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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